molecular formula C8H9NO3S2 B065781 Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate CAS No. 175202-61-6

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate

Cat. No. B065781
CAS RN: 175202-61-6
M. Wt: 231.3 g/mol
InChI Key: HDWLYMDKTFLLHN-UHFFFAOYSA-N
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Description

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate is a chemical compound that belongs to the class of thiophene derivatives. It is widely used in scientific research due to its unique properties and potential applications.

Mechanism of Action

The exact mechanism of action of Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate is not fully understood. However, it is believed that it interacts with biomolecules such as enzymes and proteins, leading to changes in their activity and function.
Biochemical and Physiological Effects:
Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. It has also been shown to have anti-inflammatory and antioxidant properties.

Advantages and Limitations for Lab Experiments

One of the main advantages of Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate is its versatility in scientific research. It can be used as a building block in the synthesis of various organic compounds and as a ligand in the synthesis of metal complexes. It can also be used as a probe in fluorescence-based assays for the detection of enzymes and other biomolecules. However, one of the limitations of Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate is its potential toxicity. It should be handled with care in the laboratory.

Future Directions

There are several future directions for the research on Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate. One direction is the development of new synthetic methods for the compound. Another direction is the investigation of its potential as a drug candidate for the treatment of various diseases, such as Alzheimer's disease and cancer. Moreover, the use of Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate as a probe in fluorescence-based assays for the detection of enzymes and other biomolecules can be further explored.

Synthesis Methods

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate can be synthesized using a multi-step process. The first step involves the reaction of methyl 2-bromo-3-methylthiophene-5-carboxylate with sodium hydride to form the corresponding carboxylate anion. The second step involves the reaction of the carboxylate anion with phthalimide to form the corresponding phthalimide derivative. The third step involves the reaction of the phthalimide derivative with hydrazine hydrate to form the corresponding hydrazide derivative. The final step involves the reaction of the hydrazide derivative with methyl chloroformate to form the desired product, Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate.

Scientific Research Applications

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate has a wide range of scientific research applications. It has been used as a building block in the synthesis of various organic compounds. It has also been used as a ligand in the synthesis of metal complexes. Moreover, it has been used as a probe in fluorescence-based assays for the detection of enzymes and other biomolecules.

properties

IUPAC Name

methyl 4-carbamoyl-5-methylsulfanylthiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S2/c1-12-7(11)5-3-4(6(9)10)8(13-2)14-5/h3H,1-2H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDWLYMDKTFLLHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(S1)SC)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384854
Record name methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate

CAS RN

175202-61-6
Record name methyl 4-(aminocarbonyl)-5-(methylthio)thiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384854
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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